2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxo group, a thiophene ring, a tetrahydropyran ring, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tetrahydropyran ring: This can be achieved by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the thiophene ring: This step involves the functionalization of the tetrahydropyran ring with a thiophene derivative through a substitution reaction.
Formation of the imidazolidine ring: This step involves the cyclization of an appropriate diamine with a carbonyl compound to form the imidazolidine ring.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring and may have similar chemical properties.
Thiophene derivatives: These compounds share the thiophene ring and may have similar reactivity.
Imidazolidine derivatives: These compounds share the imidazolidine ring and may have similar biological activity.
Uniqueness
2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
IUPAC Name |
2-oxo-N-[(4-thiophen-3-yloxan-4-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-12-15-4-5-17(12)13(19)16-10-14(2-6-20-7-3-14)11-1-8-21-9-11/h1,8-9H,2-7,10H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPZESVSMBQHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)N2CCNC2=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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